Methyl 2-fluoropropionate

Vue d'ensemble

Description

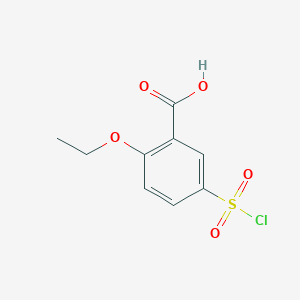

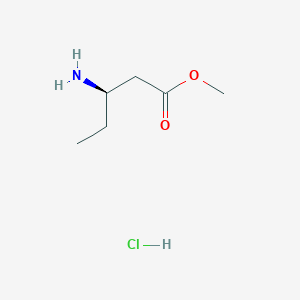

“Methyl 2-fluoropropionate” is a chemical compound with the molecular formula C4H7FO2 and a molecular weight of 106.1 . It is also known by its synonyms “methyl 2-fluoropropanoate” and is used for research and development purposes .

Synthesis Analysis

The synthesis of “Methyl 2-fluoropropionate” has been studied in various papers. One such study discusses the conformational equilibrium of methyl 2-fluoropropionate through a combination of NMR, theoretical calculations, and solvation theory . Another method for the preparation of this compound involves a one-step process for the synthesis of 2-fluoropropionates from lactic acid ester derivatives using TFEDMA .Molecular Structure Analysis

The molecular structure of “Methyl 2-fluoropropionate” is represented by the InChI code1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3 . This code provides a unique identifier for the compound’s molecular structure. Chemical Reactions Analysis

The conformational behavior of “Methyl 2-fluoropropionate” has been analyzed through a combination of NMR, theoretical calculations, and solvation theory . The study found that the trans rotamer is more stable than the cis rotamer in the vapor phase by 0.4 kcal mol −1 and the conformers are of equal energy in CCl4 .Physical And Chemical Properties Analysis

“Methyl 2-fluoropropionate” is a clear, colorless liquid . Its boiling point is reported to be between 107.0-108.0 °C . The density of the compound is approximately 1.0806 g/cm3 .Applications De Recherche Scientifique

Application in Fluorescent Probes

Specific Scientific Field

The specific scientific field for this application is Chemical Biology, particularly in the development of fluorescent probes .

Summary of the Application

Fluorescent probes are powerful tools with vast potential for application in chemical biology . The necessity of fluorescent tags applicable in different studies of subcellular localization and mechanisms of action of bioactive compounds has increased the development of fluorophores and new synthetic protocols .

Results or Outcomes

These molecules are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications . One of the main reasons for its use at scale is that the fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity .

Application in Polymer Science

Specific Scientific Field

The specific scientific field for this application is Polymer Science .

Summary of the Application

“Methyl 2-fluoropropionate” could potentially be used in the synthesis of polymers . Polymers like polyvinylidene fluoride (PVDF) and poly (methyl methacrylate) (PMMA) have a wide variety of uses in nanotechnology .

Results or Outcomes

The use of “Methyl 2-fluoropropionate” in the synthesis of polymers could potentially lead to the development of new materials with unique properties . These materials could have applications in various fields of science and technology .

Application in Agriculture

Specific Scientific Field

The specific scientific field for this application is Agriculture .

Summary of the Application

“Methyl 2-fluoropropionate” could potentially be used in the development of agricultural amendments . These amendments could help improve plant growth and productivity in soils with high salt concentrations .

Results or Outcomes

The use of “Methyl 2-fluoropropionate” in the development of agricultural amendments could potentially lead to improved plant growth and productivity in soils with high salt concentrations . This could have significant implications for agricultural production in areas affected by salinity stress .

Application in Cancer Treatment

Specific Scientific Field

The specific scientific field for this application is Oncology .

Summary of the Application

“Methyl 2-fluoropropionate” could potentially be used in the treatment of various cancers, particularly hematological malignancies . Its multifaceted pharmacological properties extend beyond traditional applications, warranting an extensive review of its mechanisms and efficacy .

Results or Outcomes

“Methyl 2-fluoropropionate” demonstrates significant promise in treating various hematological malignancies and cancers, offering a multifaceted approach to disease management . Its ability to impact various physiological pathways opens new avenues for therapeutic applications .

Application in Nanotechnology

Specific Scientific Field

The specific scientific field for this application is Nanotechnology .

Summary of the Application

“Methyl 2-fluoropropionate” could potentially be used in the synthesis of nanoparticles through environmentally friendly methods . These nanoparticles have shown potential applications in a variety of fields .

Results or Outcomes

The nanoparticles synthesized through environmentally friendly methods have shown potential applications in a variety of fields . They effectively interact with viruses, cancer cells, and environmental pollutants . Therefore, these nanoparticles might be a promising candidate for environmental and medical applications .

Safety And Hazards

“Methyl 2-fluoropropionate” should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . The compound should be stored and disposed of properly to avoid environmental hazards .

Propriétés

IUPAC Name |

methyl 2-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAIQPNJLRLFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454515 | |

| Record name | METHYL 2-FLUOROPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-fluoropropionate | |

CAS RN |

2366-56-5, 146805-74-5 | |

| Record name | Propanoic acid, 2-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2366-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-FLUOROPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)

![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)